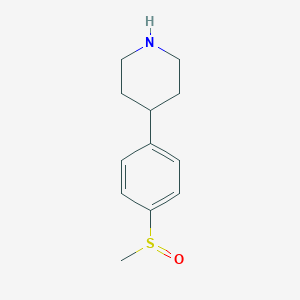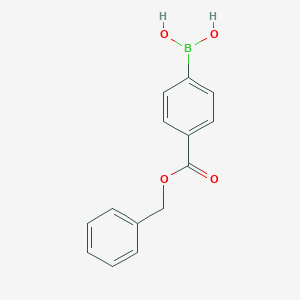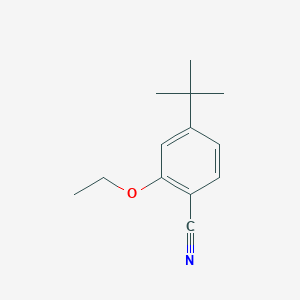
2-Methyl-5-(trifluoromethyl)pyrimidine
Overview
Description
2-Methyl-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C6H5F3N2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Methyl-5-(trifluoromethyl)pyrimidine and its derivatives has been reported in several studies. For instance, one study reported the synthesis of 17 novel pyrimidine derivatives containing an amide moiety . Another study reported the design and synthesis of a series of pyrimidinamine derivatives .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(trifluoromethyl)pyrimidine consists of a pyrimidine ring with a methyl group attached to the 2-position and a trifluoromethyl group attached to the 5-position .Scientific Research Applications
NF-kappaB and AP-1 Gene Expression Inhibition : A study investigated N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on improving its oral bioavailability and examining cell-based activity and gastrointestinal permeability. It found that specific substitutions on the pyrimidine ring, including trifluoromethyl groups, were critical for activity (Palanki et al., 2000).
Biochemical Effects in Bacteria and Phages : Research on 5-trifluoromethyluracil and 5-trifluoromethyl-2′-deoxyuridine analyzed their effects on Escherichia coli and bacteriophage T4B. The study found that these compounds had significant impacts on bacterial growth and phage viability (Heidelberger, 1963).
Malaria Treatment and Prevention : A study on trifluoromethyl-substituted pyridine and pyrimidine analogues found JPC-3210 to be effective for malaria treatment and prevention, showing superior in vitro antimalarial activity and lower cytotoxicity (Chavchich et al., 2016).
Anti-inflammatory and Antimicrobial Agents : A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated promising anti-inflammatory and antimicrobial activities, highlighting the potential of trifluoromethylated pyrimidines in this area (Aggarwal et al., 2014).
Optical Properties in OLEDs : The synthesis and characterization of Ir(III) phosphors using fluorine-free pyridyl pyrimidine cyclometalates showed applications in organic light-emitting diodes (OLEDs), with compounds demonstrating high quantum yields and efficient light emission (Chang et al., 2013).
Future Directions
The future directions for the research and development of 2-Methyl-5-(trifluoromethyl)pyrimidine and its derivatives could involve further exploration of their biological activities. One study reported the antifungal, insecticidal, and anticancer activities of trifluoromethyl pyrimidine derivatives bearing an amide moiety . This suggests potential applications in the development of new pesticides and pharmaceuticals .
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-10-2-5(3-11-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZUZCTXCDEUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447982 | |
| Record name | 2-Methyl-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176214-10-1 | |
| Record name | 2-Methyl-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)

![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)



![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)


